Heptanamide, 7-mercapto-N-3-pyridinyl-

Description

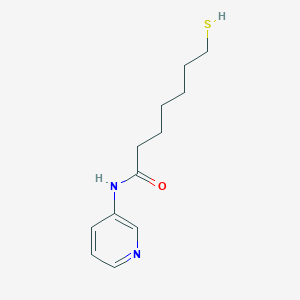

Heptanamide, 7-mercapto-N-3-pyridinyl- is a structurally unique amide derivative featuring a seven-carbon aliphatic chain (heptanamide backbone) substituted with a thiol (-SH) group at the 7th position and a 3-pyridinyl moiety attached to the amide nitrogen. The mercapto group enhances reactivity (e.g., disulfide formation, nucleophilicity), while the pyridinyl ring contributes to aromatic interactions and hydrogen bonding.

Properties

CAS No. |

728890-50-4 |

|---|---|

Molecular Formula |

C12H18N2OS |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

N-pyridin-3-yl-7-sulfanylheptanamide |

InChI |

InChI=1S/C12H18N2OS/c15-12(7-3-1-2-4-9-16)14-11-6-5-8-13-10-11/h5-6,8,10,16H,1-4,7,9H2,(H,14,15) |

InChI Key |

SHPVLBRAGPXPLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptanamide, 7-mercapto-N-3-pyridinyl- typically involves the reaction of heptanoic acid with thionyl chloride to form heptanoyl chloride. This intermediate is then reacted with 3-mercapto-pyridine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of Heptanamide, 7-mercapto-N-3-pyridinyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Heptanamide, 7-mercapto-N-3-pyridinyl- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Heptanamide, 7-mercapto-N-3-pyridinyl- is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It is used in the design of inhibitors for specific enzymes and receptors.

Medicine: Heptanamide, 7-mercapto-N-3-pyridinyl- has potential therapeutic applications, particularly in the development of drugs targeting specific pathways involved in diseases such as cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of Heptanamide, 7-mercapto-N-3-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Core Features

Heptanamide Derivatives

- N-(2-Acetamidoethyl)-heptanamide (): Core: Heptanamide backbone. Substituents: Polar 2-acetamidoethyl group at the amide nitrogen. Properties: Higher solubility due to the acetamido group; used as a probe for nonribosomal peptide synthetase (NRPS) offloading studies . Contrast: The target compound’s mercapto and pyridinyl groups likely increase lipophilicity and metal-binding capacity compared to this derivative.

- (S)-N-Benzyl-N-(cyano(naphthalene-2-yl)methyl)-heptanamide (): Core: Heptanamide with chiral centers. Substituents: Bulky benzyl and cyano-naphthalene groups. Properties: High enantiomeric ratios (e.g., 94:6) observed via chiral HPLC, emphasizing the role of stereochemistry in activity . Contrast: The target compound lacks bulky aromatic substituents but introduces a reactive thiol, which may prioritize redox interactions over steric effects.

Shorter-Chain Amides

- N-(6-Chloro-3-pyridazinyl)-pentanamide () :

- Core : Pentanamide (5-carbon chain).

- Substituents : Chloro-pyridazinyl group.

- Properties : Molecular weight = 213.66; XLogP3 = 1.7; shorter chain reduces lipophilicity compared to heptanamide derivatives .

- Contrast : The target compound’s longer chain (heptanamide) and pyridinyl (vs. pyridazinyl) group may enhance membrane permeability and alter binding specificity.

Thiol-Containing Analogues

- Oxamide, n-[3-[(2-mercaptoethyl)amino]propyl]-n'-(3-pyridyl)-, dihydrochloride (): Core: Oxamide (two amide groups). Substituents: Mercaptoethyl and pyridyl moieties. Properties: Dihydrochloride form improves solubility; mercaptoethyl enables disulfide linkages. Contrast: The target compound’s single amide and aliphatic chain may reduce hydrogen-bonding capacity but improve metabolic stability .

Physicochemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.